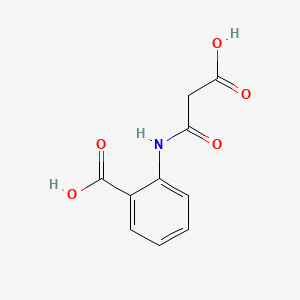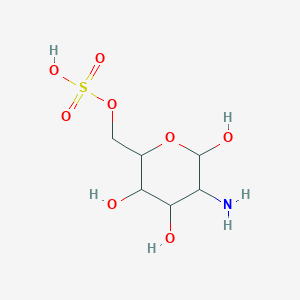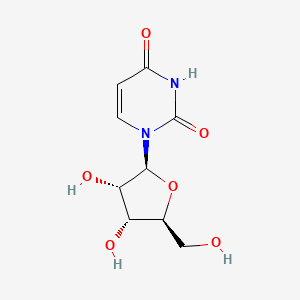![molecular formula C11H14N2O5S B1362818 [(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid CAS No. 99842-24-7](/img/structure/B1362818.png)
[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid” is an organic compound. It is a derivative of amino benzoic acid where the amine group is N-acylated . The empirical formula of the compound is C11H14N2O5S .
Synthesis Analysis
The compound can be synthesized from 4-(acetylamino-methyl)-benzenesulfonyl chloride, which is a useful acid halide for synthesis and proteomics research .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code: 1S/C12H14N2O7S/c1-8(15)13-9-2-4-10(5-3-9)22(20,21)14(6-11(16)17)7-12(18)19/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17)(H,18,19) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 330.32 . The InChI code for the compound is 1S/C12H14N2O7S/c1-8(15)13-9-2-4-10(5-3-9)22(20,21)14(6-11(16)17)7-12(18)19/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17)(H,18,19) .Applications De Recherche Scientifique
Aldose Reductase Inhibitory Activity : A study by Sarges and Lyga (1988) synthesized compounds, including 4-acylated, 4-benzenesulfonylated, and 4-methylated 3,4-dihydro-2(1H)-quinoxalinone-1-acetic acids, to evaluate their inhibitory activity on bovine lens aldose reductase. This activity is vital for diabetic complications management, and some compounds showed weak in vivo activity (Sarges & Lyga, 1988).
Synthesis and Electronic Behavior : Khalid et al. (2021) synthesized 2-amino-6-methylpyrimidin-4-yl 4-acetamidobenzenesulfonate (APABS) and 2,6-diaminopyrimidin-4-yl 4-acetamidobenzenesulfonate (DPACS) via O-4-acetylamino-benzenesulfonylation reaction. Their study delved into the structural and electronic behavior of these compounds, contributing to the understanding of their molecular stability and reactivity (Khalid et al., 2021).
Antiproliferative Activity Against Cancer Cell Lines : Research by Awad et al. (2015) involved synthesizing new pyrimidine derivatives with benzenesulfonyl chloride. The study aimed to assess the antiproliferative activity of these compounds against various human cancer cell lines, including liver HEPG2 and colon cancer HT-29. They found that some compounds exhibited moderate to strong growth inhibition activity (Awad et al., 2015).
Synthesis of α-Ketoamide Derivatives : El‐Faham et al. (2013) researched the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in synthesizing a series of α-ketoamide derivatives, including 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives. Their study highlighted the efficiency of OxymaPure/DIC as a coupling reagent, contributing to the synthesis of these derivatives with high purity and yield (El‐Faham et al., 2013).
Quantum Computational and Molecular Docking Investigations : Rahuman et al. (2020) characterized 4-Acetylamino-benzoic acid methyl ester (4ABCME) using various spectroscopic analyses and studied it through quantum chemical theory. Their research explored the anti-cancer activity of the molecule using molecular docking, demonstrating its potential as a prospective anticancer drug (Rahuman et al., 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[(4-acetamidophenyl)sulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-8(14)12-9-3-5-10(6-4-9)19(17,18)13(2)7-11(15)16/h3-6H,7H2,1-2H3,(H,12,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIMQRXFVODVTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361332 |
Source


|
| Record name | [(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99842-24-7 |
Source


|
| Record name | [(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B1362738.png)


![5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde](/img/structure/B1362741.png)






![2-{[(4-Anilinophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1362762.png)
